2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 339014-93-6
VCID: VC6634116
InChI: InChI=1S/C11H11Cl2NO4S/c1-18-9-3-8(6(12)2-7(9)13)14-10(15)4-19-5-11(16)17/h2-3H,4-5H2,1H3,(H,14,15)(H,16,17)
SMILES: COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl
Molecular Formula: C11H11Cl2NO4S
Molecular Weight: 324.17

2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid

CAS No.: 339014-93-6

Cat. No.: VC6634116

Molecular Formula: C11H11Cl2NO4S

Molecular Weight: 324.17

* For research use only. Not for human or veterinary use.

2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid - 339014-93-6

Specification

CAS No. 339014-93-6
Molecular Formula C11H11Cl2NO4S
Molecular Weight 324.17
IUPAC Name 2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanylacetic acid
Standard InChI InChI=1S/C11H11Cl2NO4S/c1-18-9-3-8(6(12)2-7(9)13)14-10(15)4-19-5-11(16)17/h2-3H,4-5H2,1H3,(H,14,15)(H,16,17)
Standard InChI Key JFBGBWPJTSVHAY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecular formula of 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid is C₁₁H₁₁Cl₂NO₄S, with a molecular weight of 324.17 g/mol. Its IUPAC name, 2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanylacetic acid, reflects the integration of three critical components:

  • A 2,4-dichloro-5-methoxyaniline backbone, providing aromaticity and halogenated reactivity.

  • A 2-oxoethylsulfanyl linker, enabling thioether-based conjugation.

  • A terminal acetic acid group, offering carboxylate functionality for solubility or further derivatization.

The SMILES notation (COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl) and InChIKey (JFBGBWPJTSVHAY-UHFFFAOYSA-N) further delineate its connectivity. Spectroscopic characterization (e.g., NMR, IR) would typically confirm the presence of key functional groups, though such data remain unreported in publicly available literature.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number339014-93-6
Molecular FormulaC₁₁H₁₁Cl₂NO₄S
Molecular Weight324.17 g/mol
IUPAC Name2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanylacetic acid
SMILESCOC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl
SolubilityNot available

Synthesis and Manufacturing

Reaction Pathways

Synthesis of this compound typically involves multi-step organic reactions, beginning with 2,4-dichloro-5-methoxyaniline as the primary aromatic precursor. A proposed pathway includes:

  • Acylation: Condensation of 2,4-dichloro-5-methoxyaniline with bromoacetyl bromide to form the intermediate 2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl bromide.

  • Thioether Formation: Nucleophilic substitution using mercaptoacetic acid in the presence of a base (e.g., triethylamine) to install the sulfanyl-acetic acid moiety.

Critical parameters such as temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (4–12 hours) must be optimized to maximize yield. Chromatographic purification (e.g., silica gel column) is often required due to the complexity of byproducts.

Scalability and Challenges

Industrial-scale production faces hurdles, including:

  • Halogen Handling: Safe management of chlorine-containing intermediates.

  • Oxidation Sensitivity: The sulfanyl group’s susceptibility to oxidation necessitates inert atmospheres (e.g., nitrogen or argon).

  • Yield Optimization: Reported yields for analogous compounds range from 40–65%, indicating room for improvement.

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